molecular formula C11H9NO3S B1455951 Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate CAS No. 20474-55-9

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

Cat. No. B1455951
CAS RN: 20474-55-9
M. Wt: 235.26 g/mol
InChI Key: XWOIZBDKZDPDQY-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are a type of heterocyclic compound, which means they contain a ring structure made up of different types of atoms. In this case, the ring structure contains both carbon and sulfur atoms .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with aldehydes . Another method involves the cyclization of 2-aminothiophenols with carbon dioxide .

Scientific Research Applications

Anticonvulsant Activity

Compounds derived from benzothiazole, such as Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate, have been studied for their potential in treating epilepsy. The anticonvulsant activity is assessed using tests like the 6 Hz psychomotor seizure test. These compounds have shown promising results in providing protection against seizures in animal models .

Neurotoxicity Studies

The neurotoxic effects of benzothiazole derivatives are also a significant area of research. Understanding the neurotoxic profile of these compounds is crucial for developing safer anticonvulsant medications .

Pharmacokinetic Predictions

Computational studies are conducted to calculate the pharmacophore pattern and predict the pharmacokinetic properties of benzothiazole derivatives. This helps in understanding how the compound behaves in the body, including its absorption, distribution, metabolism, and excretion .

Molecular Docking Studies

Benzothiazole compounds are subjected to molecular docking studies to explore their binding properties with molecular targets related to epilepsy, such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchangers. This aids in the design of compounds with better efficacy and fewer side effects .

Antioxidant Potential

Some benzothiazole derivatives have been synthesized and evaluated for their antioxidant potential. These compounds are compared with standard antioxidants like ascorbic acid to determine their scavenging potential .

Synthesis of Benzothiazoles

New routes for synthesizing benzothiazoles are being explored to improve the yields and the efficiency of the process. This research is vital for the large-scale production of benzothiazole-based compounds for pharmaceutical applications .

Therapeutic Potential Exploration

The therapeutic potential of benzothiazole and its derivatives is vast, with ongoing research exploring its use in various treatments beyond anticonvulsant activity. This includes investigating its antibacterial, antimycobacterial, anti-inflammatory, and antitumor properties .

Drug Development

Benzothiazole derivatives are integral in the development of new drugs. Their unique chemical structure makes them suitable candidates for creating novel medications with specific desired effects .

properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-2-15-11(14)9(13)10-12-7-5-3-4-6-8(7)16-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOIZBDKZDPDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735116
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1,3-benzothiazol-2-yl)-2-oxoacetate

CAS RN

20474-55-9
Record name Ethyl (1,3-benzothiazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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